11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
CAS No.:
Cat. No.: VC16301479
Molecular Formula: C20H13ClN2O4S2
Molecular Weight: 444.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H13ClN2O4S2 |
|---|---|
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | 11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
| Standard InChI | InChI=1S/C20H13ClN2O4S2/c21-10-3-5-11(6-4-10)23-18(25)14-13(9-1-7-12(24)8-2-9)15-17(22-20(27)29-15)28-16(14)19(23)26/h1-8,13-14,16,24H,(H,22,27) |
| Standard InChI Key | SSAHOWUXRDKWJH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)SC5=C2SC(=O)N5)O |
Introduction
The compound 11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is a complex organic molecule known for its unique structural features and potential pharmacological applications. It belongs to a class of heterocyclic compounds that integrate sulfur and nitrogen atoms within their framework, contributing to their diverse biological activities and chemical reactivity.
Key Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | C15H9ClN2O3S2 |
| CAS Number | 656830-26-1 |
| Molecular Weight | ~364.82 g/mol |
| Functional Groups | Chlorophenyl, Hydroxyphenyl, Sulfide, Amide |
The compound's structure can be analyzed using advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm its three-dimensional arrangement and bond connectivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic precursors. The process requires:
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Formation of the bicyclic framework through cyclization reactions.
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Introduction of the chlorophenyl and hydroxyphenyl groups via electrophilic substitution or coupling reactions.
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Careful control of reaction conditions such as temperature, solvent choice, and purification methods (e.g., chromatography) to achieve high purity.
Chemical Reactivity
The compound exhibits reactivity typical of aromatic systems and heterocycles:
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Electrophilic substitution reactions on the aromatic rings.
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Reactions involving the sulfur atoms in the bicyclic core, such as oxidation or nucleophilic attack.
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Potential for hydrogen bonding due to hydroxyl (-OH) groups.
These reactivities make it a versatile intermediate for further chemical modifications.
Applications
This compound holds promise in several scientific fields:
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Medicinal Chemistry: A potential lead compound for drug discovery targeting diseases where heterocyclic frameworks are effective.
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Material Science: Its unique structure could be explored for applications in organic electronics or catalysis.
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Synthetic Chemistry: As an intermediate for synthesizing more complex molecules.
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